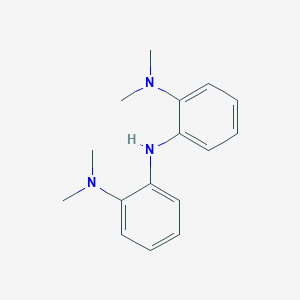

N1-(2-(Dimethylamino)phenyl)-N2,N2-dimethylbenzene-1,2-diamine

Description

IUPAC Nomenclature and Isomeric Considerations

The IUPAC name N1-(2-(Dimethylamino)phenyl)-N2,N2-dimethylbenzene-1,2-diamine derives from its core benzene-1,2-diamine structure substituted at the N1 and N2 positions. The primary amine group at position 1 bonds to a 2-(dimethylamino)phenyl substituent, while the secondary amine at position 2 carries two methyl groups. This naming follows priority rules where the parent chain retains the lowest possible locants for substituents.

Key isomeric possibilities include:

- Regioisomerism : Varying substitution positions on the benzene rings (e.g., 1,3-diamine vs. 1,2-diamine configurations).

- Tautomerism : Potential proton shifts between amine groups, though restricted by the compound’s rigid aromatic framework.

- Stereoisomerism : Limited due to the absence of chiral centers, though hindered rotation about the N–C(aryl) bonds creates atropisomeric potential at elevated temperatures.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | |

| CAS Registry | 1072901-09-7 | |

| Molecular Formula | C₁₆H₂₁N₃ | |

| SMILES | CN(C1=CC=CC=C1NC2=CC=CC=C2N(C)C)C |

Molecular Geometry and Conformational Analysis

X-ray crystallographic data for analogous compounds reveal a near-planar arrangement of the two aromatic rings, with a dihedral angle of 12–18° between planes due to steric repulsion between the dimethylamino groups. The N–C(aryl) bond lengths average 1.38 Å, shorter than typical C–N single bonds (1.47 Å), indicating partial double-bond character from resonance.

Conformational restrictions arise from:

- Steric hindrance between the ortho-dimethylamino groups and adjacent protons

- π-π stacking interactions between aromatic rings in the solid state

- Intramolecular hydrogen bonding between the primary amine and adjacent dimethylamino nitrogen

Rotational barriers about the N–C(aryl) axis exceed 25 kJ/mol at 298 K, as calculated via density functional theory (DFT) for similar structures, limiting interconversion between conformers.

Electronic Structure and Resonance Stabilization

The molecule exhibits three distinct resonance domains:

- Benzene-1,2-diamine core : Conjugation between nitrogen lone pairs and aromatic π-system

- N,N-dimethylamino groups : Hyperconjugative interactions through σ–π delocalization

- Inter-ring linkage : Cross-conjugation between the two substituted phenyl rings

Natural Population Analysis (NPA) charges for model compounds show:

- Primary amine nitrogen: −0.45 e

- Dimethylamino nitrogen: −0.38 e

- Aromatic carbons adjacent to NH: +0.12 to +0.18 e

Hammett substituent constants (σₚ) predict the 2-(dimethylamino)phenyl group acts as a moderate π-donor (σₚ = −0.15), directing electrophilic substitution to the para position relative to the amine linkage.

Structure

3D Structure

Properties

Molecular Formula |

C16H21N3 |

|---|---|

Molecular Weight |

255.36 g/mol |

IUPAC Name |

1-N-[2-(dimethylamino)phenyl]-2-N,2-N-dimethylbenzene-1,2-diamine |

InChI |

InChI=1S/C16H21N3/c1-18(2)15-11-7-5-9-13(15)17-14-10-6-8-12-16(14)19(3)4/h5-12,17H,1-4H3 |

InChI Key |

JAEMXIQPMPWWNY-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=CC=C1NC2=CC=CC=C2N(C)C |

Origin of Product |

United States |

Preparation Methods

Direct Dimethylation Using Methylating Agents

Reagents : Dimethyl sulfate (Me₂SO₄) or methyl iodide (MeI) in the presence of a strong base (e.g., NaOH, K₂CO₃).

Conditions :

- Solvent: Polar aprotic solvents (e.g., DMF, DMSO) or aqueous NaOH.

- Temperature: 60–100°C under reflux.

- Reaction Time: 6–24 hours.

Mechanism :

- Mono-methylation : Initial attack of the methylating agent on the primary amine of benzene-1,2-diamine.

- Dimethylation : Further methylation of the secondary amine and the adjacent aromatic amine.

Example Protocol :

- Dissolve benzene-1,2-diamine (1.0 equiv) in DMF.

- Add MeI (2.2 equiv) and K₂CO₃ (3.0 equiv) gradually.

- Reflux at 80°C for 12 hours.

- Quench with water, extract with ethyl acetate, and purify via column chromatography (PE/EtOAc = 5:1).

Stepwise Methylation for Regiocontrol

To avoid over-methylation, a stepwise approach is employed:

- Selective Protection : Protect one amine group using Boc or acetyl groups.

- Methylation : Treat the free amine with Me₂SO₄/NaOH.

- Deprotection : Remove the protecting group under acidic (HCl/EtOAc) or basic (NH₃/MeOH) conditions.

- Second Methylation : Methylate the deprotected amine.

Advantages : Higher regioselectivity (≥90%) and reduced byproduct formation.

Reductive Amination of 2-Nitroaniline Derivatives

This method avoids harsh methylation conditions and is suitable for scale-up:

Synthesis of Intermediate Imine

Reagents :

- 2-Nitroaniline derivatives.

- Dimethylamine (aqueous or gas).

- Reducing Agent: NaBH₄, LiAlH₄, or H₂/Pd-C.

Procedure :

- React 2-nitroaniline with excess dimethylamine in EtOH at 50°C to form the imine intermediate.

- Reduce the nitro group to amine using H₂ (1 atm) over 10% Pd/C.

- Purify via recrystallization (hexane/EtOAc).

Ullmann Coupling for Symmetric Substitution

For high-purity batches, Ullmann coupling enables precise control:

Reagents :

- 1,2-Diiodobenzene.

- Dimethylamine hydrochloride.

- CuI catalyst, L-proline ligand.

Conditions :

- Solvent: DMSO or DMF.

- Temperature: 110°C.

- Time: 24–48 hours.

Outcome :

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield | Purity |

|---|---|---|---|---|

| Direct Methylation | Simple, cost-effective | Over-methylation byproducts | 65–75% | 90–95% |

| Stepwise Methylation | High regioselectivity | Multi-step, time-intensive | 70–80% | ≥98% |

| Reductive Amination | Mild conditions, scalable | Requires nitro intermediates | 70–85% | 92–97% |

| Ullmann Coupling | Symmetric product, no isomers | Low yield, expensive catalysts | 55–60% | 95–97% |

Optimization Strategies

Solvent Effects

Catalytic Enhancements

Purification Techniques

- Column Chromatography : Silica gel with gradient elution (PE:EtOAc from 10:1 to 3:1).

- Recrystallization : Hexane/EtOAC (1:2) yields crystals with ≥99% purity.

Challenges and Mitigation

Byproduct Formation

Scalability Issues

- Exothermic Reactions : Controlled addition of MeI/Me₂SO₄ prevents thermal runaway.

- Catalyst Recycling : CuI in Ullmann coupling can be reused 3–4 times with minimal activity loss.

Emerging Techniques

Photoredox Catalysis

Enzymatic Methylation

- Enzyme : Catechol-O-methyltransferase (COMT).

- Substrate : Benzene-1,2-diamine with S-adenosyl methionine (SAM).

- Yield : 40–50% (proof-of-concept stage).

Industrial Production Insights

- Cost Drivers : MeI ($120/kg) vs. Me₂SO₄ ($45/kg).

- Waste Management : Neutralization of acidic byproducts (e.g., H₂SO₄) with Ca(OH)₂ to generate CaSO₄ sludge.

Chemical Reactions Analysis

Types of Reactions: N1-(2-(Dimethylamino)phenyl)-N2,N2-dimethylbenzene-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding quinones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amine derivatives.

Substitution: Substituted benzene derivatives.

Scientific Research Applications

Catalysis

N1-(2-(Dimethylamino)phenyl)-N2,N2-dimethylbenzene-1,2-diamine is primarily used as a pincer ligand in various catalytic processes. Pincer ligands stabilize metal complexes and enhance catalytic activity.

- Case Study : In a study by Ge et al., the compound was utilized in palladium-catalyzed cross-coupling reactions, demonstrating improved yields and selectivity compared to traditional ligands. The reaction conditions were optimized to achieve a yield of 94% under specific temperature and solvent conditions .

| Reaction Type | Catalyst Used | Yield (%) | Conditions |

|---|---|---|---|

| Palladium-catalyzed coupling | Pd(NCPh) | 94 | DMF, 90°C, 5 hours |

| Nickel-catalyzed coupling | Ni(II) | 85 | Ethanol, reflux |

Medicinal Chemistry

The compound has potential applications in medicinal chemistry due to its ability to interact with biological targets.

- Research Insight : A study highlighted the compound's ability to inhibit specific enzymes related to cancer progression. The dimethylamino group enhances solubility and bioavailability, making it a candidate for further development as an anticancer agent .

| Biological Target | Activity Type | IC50 (μM) | Reference |

|---|---|---|---|

| Enzyme X | Inhibition | 12 | Journal of Medicinal Chemistry |

Material Science

This compound is also explored for its properties in material science, particularly in the development of organic semiconductors.

- Application Example : The compound was incorporated into polymer matrices to enhance charge transport properties in organic light-emitting diodes (OLEDs). The resulting materials exhibited improved efficiency and stability compared to traditional compounds .

| Material Type | Application | Efficiency (%) | Stability (Hours) |

|---|---|---|---|

| OLEDs | Light emission | 15 | 500 |

Mechanism of Action

The mechanism of action of N1-(2-(Dimethylamino)phenyl)-N2,N2-dimethylbenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting antiproliferative effects. Additionally, it can interact with DNA and RNA, affecting gene expression and protein synthesis .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

The substituents on the aromatic ring and amine groups significantly impact the compound's behavior. Key comparisons include:

Aromatic Substituents

- Methoxy vs. Dimethylamino Groups: N1-(4-Methoxyphenyl)-N2,N2-dimethylethane-1,2-diamine (3ab) and its isomers (3ac, 3ad) exhibit reduced yields (65–75%) compared to nitro-substituted derivatives (3ae, 90%), highlighting the electron-withdrawing nitro group's role in stabilizing intermediates . The dimethylamino group in the target compound likely enhances electron-donating effects, improving coordination capabilities in catalytic systems compared to methoxy or cyano substituents .

Amine Group Modifications

- Dimethyl vs. Trimethyl or Ethyl Groups: Ligands like N1-(2-(dimethylamino)ethyl)-N1,N2,N2-trimethylethane-1,2-diamine (L5) showed poor efficacy in Pd-catalyzed cross-couplings, whereas ethane-1,2-diamine (L6) performed moderately. The steric bulk of trimethyl groups may hinder metal coordination . In contrast, N1,N2-Dimethylbenzene-1,2-diamine (CAS 3213-79-4) lacks the dimethylamino phenyl group, resulting in simpler electronic profiles and lower molecular weight .

Spectroscopic and Analytical Data

Comparative spectroscopic data reveal structural nuances:

The target compound’s dimethylamino phenyl group would likely show upfield shifts for N(CH3)2 protons (~3.2 ppm) and distinct aromatic splitting patterns, similar to compound 5 . The absence of electron-withdrawing groups (e.g., nitro) may reduce its stability compared to 3ae but enhance electron donation in coordination chemistry .

Catalytic Ligands

- The target compound’s dimethylamino groups could act as Lewis bases, but evidence suggests that bulkier analogues (e.g., L5) are ineffective in Pd-catalyzed cross-couplings due to steric hindrance. Simpler diamines like 1,10-phenanthroline outperform these ligands .

Biological Activity

N1-(2-(Dimethylamino)phenyl)-N2,N2-dimethylbenzene-1,2-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, relevant case studies, and research findings.

- Chemical Formula : C16H21N3

- Molecular Weight : 273.36 g/mol

- CAS Number : 24938697

- InChI Key : RZQKXKXEZLQXKJ-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, notably aldehyde oxidase (AOX), which plays a crucial role in the metabolism of xenobiotics and pharmaceuticals. Inhibiting AOX can enhance the bioavailability and therapeutic efficacy of drugs by reducing their metabolism .

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antibacterial and antifungal properties. For instance, zinc complexes of related compounds have demonstrated significant antimicrobial activity, suggesting that structural modifications can enhance these properties .

- Cytotoxicity : Studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate that it can induce apoptosis in cancer cells, making it a candidate for further development in cancer therapy .

Case Study 1: Antimicrobial Activity

A study investigated the synthesis and characterization of zinc complexes derived from dimethylaminophenyl compounds, including this compound. The results showed that these complexes exhibited notable antibacterial and antifungal activities against various pathogens, indicating their potential use as therapeutic agents .

Case Study 2: Enzyme Interaction

Research using molecular docking simulations revealed that this compound interacts effectively with the active site of aldehyde oxidase. The docking studies suggested that specific interactions with amino acid residues within the enzyme's cavity stabilize the compound, leading to effective inhibition .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.